REACTION_CXSMILES
|
[C:1](#[N:8])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[O-:9]P(OP([O-])([O-])=O)(=O)[O-]>>[C:6]([CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH2:8])=[O:9])#[N:7]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(CCCCC#N)#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-]
|
Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the cell suspensions were shaken at 200 rpm at 5° C. for 4-7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
Wet cell pastes were frozen for storage
|
Type
|
CUSTOM
|
Details
|
To test for biocatalyst reaction, 50 mg of frozen cell paste
|
Type
|
CUSTOM
|
Details
|
Cells were removed by centrifugation
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |